3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including oxazole, thiadiazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving suitable starting materials.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may result in reduced forms of the compound.
Scientific Research Applications
3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-N-(propan-2-yl)aniline: This compound shares some structural similarities but lacks the oxazole and thiadiazole rings.
5,5-dimethyl-2-propan-2-yl-2H-1,3-thiazole: This compound contains a thiazole ring but differs in other structural aspects.
Uniqueness
3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is unique due to the combination of its functional groups, which contribute to its distinct chemical properties and potential applications. The presence of both oxazole and thiadiazole rings, along with the carboxamide group, sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H14N4O2S |
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Molecular Weight |
266.32 g/mol |
IUPAC Name |
3,5-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H14N4O2S/c1-5(2)10-13-14-11(18-10)12-9(16)8-6(3)15-17-7(8)4/h5H,1-4H3,(H,12,14,16) |
InChI Key |
NEGMBGSYWDKFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C(C)C |
Origin of Product |
United States |
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